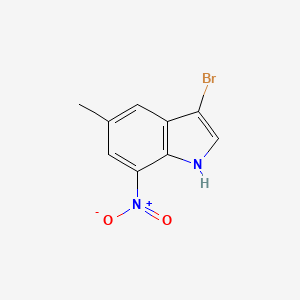

3-bromo-5-methyl-7-nitro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O2 |

|---|---|

Molecular Weight |

255.07 g/mol |

IUPAC Name |

3-bromo-5-methyl-7-nitro-1H-indole |

InChI |

InChI=1S/C9H7BrN2O2/c1-5-2-6-7(10)4-11-9(6)8(3-5)12(13)14/h2-4,11H,1H3 |

InChI Key |

BZMLFAMTZOIIDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Methyl 7 Nitro 1h Indole and Precursor Architectures

Retrosynthetic Analysis and Strategic Disconnections for 3-Bromo-5-methyl-7-nitro-1H-indole

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The most logical disconnections involve the formation of the indole (B1671886) core and the introduction of the bromo, methyl, and nitro substituents at specific positions.

One primary disconnection is at the C2-C3 bond and the N1-C2 bond of the indole ring, a common strategy in many classical indole syntheses. This leads back to a substituted aniline (B41778) precursor, specifically a 2,6-disubstituted-4-methylaniline. The nitro group at the 7-position and the methyl group at the 5-position would need to be present on this aniline precursor. The bromine at the C3 position could be introduced later via electrophilic bromination of the formed indole.

Alternatively, a disconnection of the C-Br bond at the C3 position leads to the precursor 5-methyl-7-nitro-1H-indole. This simplifies the initial cyclization strategy, focusing on the formation of the disubstituted indole core first. The subsequent C3-bromination would then be a key step.

Considering these possibilities, a practical forward synthesis would likely involve the formation of a 5-methyl-7-nitroindole intermediate followed by a regioselective C3-bromination.

Evolution of Indole Annulation Strategies Relevant to Substituted Systems

The synthesis of the indole nucleus has been a central theme in organic chemistry for over a century, leading to the development of a wide array of annulation strategies. byjus.comresearchgate.net These methods have evolved from classical acid-catalyzed cyclizations to highly sophisticated transition metal-catalyzed processes, offering diverse pathways to access complex indole scaffolds. researchgate.netwikipedia.org

Classical and Modern Cyclization Approaches (e.g., Fischer, Bartoli, Larock)

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis. byjus.comwikipedia.org It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com The choice of acid catalyst can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as zinc chloride. wikipedia.org A significant advantage of the Fischer synthesis is the possibility of a one-pot reaction without the need to isolate the intermediate hydrazone. thermofisher.com However, the reaction can produce regioisomers when unsymmetrical ketones are used, with the selectivity influenced by the acidity of the medium and steric factors. byjus.comthermofisher.com

Bartoli Indole Synthesis: This method provides a direct route to 7-substituted indoles, which are often difficult to access via other classical methods. wikipedia.orgjk-sci.com The reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgquimicaorganica.org The presence of a bulky ortho substituent is often crucial for the success of the reaction, as it facilitates a key thieme-connect.comthieme-connect.com-sigmatropic rearrangement. wikipedia.org A notable modification by Dobbs expanded the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which is later removed. wikipedia.org

Larock Indole Synthesis: Developed by Richard C. Larock, this palladium-catalyzed heteroannulation reaction offers a versatile and highly regioselective method for preparing 2,3-disubstituted indoles. wikipedia.orgrsc.org The reaction couples an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base. wikipedia.orgub.edu The Larock synthesis is known for its broad functional group tolerance and typically proceeds with high regioselectivity, favoring the product where the bulkier alkyne substituent is located at the C2 position of the indole. nih.gov This selectivity can be controlled and even reversed through the use of directing groups on the alkyne, such as a silyl (B83357) group. nih.gov

| Method | Key Reactants | Catalyst/Reagent | Key Features | Primary Product Scope |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | One-pot synthesis possible; can yield regioisomers with unsymmetrical ketones. wikipedia.orgthermofisher.com | Substituted indoles. byjus.comthermofisher.com |

| Bartoli Indole Synthesis | ortho-Substituted Nitroarene, Vinyl Grignard Reagent | Grignard Reagent (excess) | Excellent for 7-substituted indoles; requires bulky ortho group for good yields. wikipedia.orgjk-sci.com | 7-Substituted indoles. jk-sci.com |

| Larock Indole Synthesis | ortho-Iodoaniline, Disubstituted Alkyne | Palladium Catalyst | High regioselectivity and functional group tolerance. wikipedia.orgnih.gov | 2,3-Disubstituted indoles. rsc.orgnih.gov |

Transition Metal-Catalyzed Indole Synthesis in Complex Scaffolds

The advent of transition metal catalysis has revolutionized the synthesis of indoles, providing milder reaction conditions and access to a wider range of functionalized derivatives. researchgate.netarabjchem.org Palladium, rhodium, and copper are among the most commonly employed metals in these transformations.

Palladium-catalyzed methods, such as the Larock synthesis, have been extensively developed. wikipedia.org Modifications to the Larock protocol have enabled the use of o-bromoanilines, expanding the substrate scope. nih.gov Furthermore, palladium-catalyzed intramolecular C-H amination of aryl enamines has emerged as a powerful tool for constructing trifluoromethylated indoles. researchgate.net

Rhodium catalysts have been utilized in the synthesis of 2-substituted indole-3-carboxamides from 2-ethynylanilines and isocyanates through a tandem cyclization-addition sequence. organic-chemistry.org Cobalt catalysts have also shown utility in indolization reactions, for instance, in the reaction of isocyanides and sulfonyl azides to form 3-imine indole derivatives. mdpi.com

These transition metal-catalyzed approaches are particularly valuable for the synthesis of complex indole alkaloids and pharmacologically relevant compounds due to their high efficiency and selectivity. arabjchem.orgthieme-connect.com

Regioselective Bromination of Indole Systems at the C3 Position

The introduction of a bromine atom at the C3 position of the indole ring is a crucial step in the synthesis of the target molecule. Indole itself is an electron-rich heterocycle and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and therefore the most common site of attack. nih.gov

Mechanistic Studies of Electrophilic Bromination on Indoles

The direct bromination of indoles with molecular bromine (Br2) typically proceeds through a two-step mechanism. researchgate.netresearchgate.net The first step, which is often the rate-determining step, involves the electrophilic attack of bromine at the C3 position of the indole to form a bromonium ion intermediate. researchgate.netresearchgate.net This is followed by the loss of a proton to restore aromaticity and yield the 3-bromoindole product. researchgate.net The reaction rate is influenced by the electronic properties of the substituents on the indole ring; electron-donating groups enhance the reactivity, while electron-withdrawing groups decrease it. researchgate.net

Directed Bromination Techniques for Indole C-H Bonds

While the inherent reactivity of the indole nucleus favors C3 substitution, achieving high regioselectivity in polysubstituted systems can be challenging. Directed C-H functionalization strategies have emerged as powerful tools to control the site of halogenation. These methods often employ a directing group that positions a transition metal catalyst in proximity to a specific C-H bond, facilitating its selective activation and functionalization.

Directed Nitration and Functionalization at the C7 Position of Indole Derivatives

The introduction of a nitro group at the C7 position of the indole nucleus is a challenging transformation due to the inherent electronic properties of the indole ring, which typically favor electrophilic substitution at C3, C2, and C5. Achieving regiocontrol at C7 often necessitates the use of directing groups or specialized reaction conditions.

Strategic Approaches for Introducing the Nitro Group with Regiocontrol

Directing group strategies are paramount for achieving C7-nitration of indoles. Various directing groups installed at the N1 position can facilitate metal-catalyzed C-H activation at the otherwise unreactive C7 position. For instance, the use of a picolinamide (B142947) or related nitrogen-containing directing group can enable transition-metal-catalyzed C7-functionalization. nih.govrsc.org While direct C7-nitration remains a significant hurdle, a plausible strategy involves a multi-step sequence. An initial C7-functionalization, such as halogenation or borylation, can be achieved using directing group-assisted methods. researchgate.netnih.gov Subsequent conversion of the C7-functional group to a nitro group would then afford the desired product.

Recent advancements have also explored transition-metal-free approaches. For example, chelation-assisted aromatic C-H borylation using simple BBr3 has been reported, which can be extended to synthesize C7-hydroxylated indoles. nih.gov This C7-hydroxyindole could then potentially be converted to the corresponding nitro derivative.

A cobalt-catalyzed C-H nitration of 3-substituted indoles using tert-butyl nitrite (B80452) (TBN) as the nitro source has been reported for C2-nitration, employing a removable tBoc directing group. researchgate.net While this specific methodology targets the C2 position, it highlights the potential of developing similar catalytic systems for C7-nitration with appropriately designed directing groups.

A summary of strategic approaches for regiocontrolled functionalization is presented below:

| Strategy | Description | Key Features | Potential Application for C7-Nitration |

| Directing Group-Assisted C-H Activation | A removable group at the N1 position directs a transition metal catalyst to the C7 position for C-H functionalization. nih.govrsc.orgresearchgate.net | High regioselectivity; compatible with various functional groups. | Initial C7-halogenation or borylation followed by conversion to a nitro group. |

| Transition-Metal-Free C-H Borylation/Hydroxylation | Chelation-assisted C-H borylation at C7 using BBr3, followed by oxidation to a hydroxyl group. nih.gov | Avoids precious metal catalysts; mild reaction conditions. | Conversion of the C7-hydroxyl group to a nitro group. |

| Development of Novel Catalytic Systems | Exploration of new catalysts and directing groups to achieve direct C7-nitration. researchgate.net | Potentially more atom-economical and efficient. | A hypothetical cobalt or other transition metal catalyst designed for C7-selectivity. |

Advanced Functionalization Strategies for Nitroindoles

Once the nitroindole scaffold is obtained, the nitro group itself can serve as a versatile handle for further chemical modifications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, enabling a range of transformations that might not be feasible on the parent indole.

One of the most common and useful transformations of nitroindoles is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon. The resulting aminoindole is a key intermediate for the synthesis of a wide array of more complex heterocyclic systems through diazotization and subsequent coupling reactions, or via condensation with various electrophiles.

Furthermore, the nitro group can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups or when the indole nitrogen is protected. This allows for the introduction of a variety of nucleophiles, including alkoxides, thiolates, and amines, at the position of the nitro group.

Advanced functionalization can also involve the transformation of the nitro group into other functionalities. For instance, the Barton-Zard reaction allows for the construction of pyrrolo[3,4-b]indoles from 3-nitroindoles. nih.gov This highlights the potential of the nitro group as a linchpin for the assembly of complex fused heterocyclic systems.

Site-Selective Methylation at the C5 Position of Indole Nuclei

The introduction of a methyl group at the C5 position of the indole ring is a common requirement in the synthesis of many biologically active molecules. Achieving site-selectivity can be accomplished through several synthetic strategies, starting from either a pre-functionalized benzene (B151609) ring or by direct functionalization of the indole core.

One of the most reliable methods for introducing a substituent at the C5 position is to start with a correspondingly substituted aniline in a classical indole synthesis, such as the Fischer, Bischler, or Reissert indole synthesis. For example, using a 4-methyl-substituted phenylhydrazine in the Fischer indole synthesis would lead to a 5-methylindole. youtube.com

Direct C-H methylation of the indole nucleus is more challenging due to the multiple potential reaction sites. However, directed C-H functionalization methods can provide a solution. While less common for methylation compared to other functionalizations, the development of specific directing groups and catalysts could enable direct C5-methylation. More commonly, a C5-halogenated indole can be prepared and then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate methylating agent like methylboronic acid or trimethyltin (B158744) chloride.

A study on mithramycin analogues demonstrated that methylation at the C5 position of an indole ring can significantly influence the biological activity of the molecule. nih.gov This underscores the importance of developing reliable methods for site-selective methylation.

The following table summarizes common methods for achieving C5-methylation of indoles:

| Method | Description | Advantages | Disadvantages |

| Classical Indole Synthesis | Using a pre-functionalized starting material, such as 4-methylphenylhydrazine (B1211910) in a Fischer indole synthesis. youtube.com | High regioselectivity; well-established methods. | Requires the synthesis of the specific starting material. |

| Cross-Coupling Reactions | Palladium-catalyzed coupling of a C5-haloindole with a methylating agent. | Good functional group tolerance; high yields. | Requires a two-step process (halogenation then coupling). |

| Directed C-H Methylation | A directing group at N1 guides a catalyst to the C5 position for direct methylation. | Atom-economical; avoids pre-functionalization. | Less developed for methylation compared to other functionalizations. |

Convergent and Multi-Component Synthetic Pathways for Poly-Substituted Indoles

A plausible convergent approach to this compound could involve the synthesis of a 2,4-disubstituted aniline precursor, which is then cyclized to form the indole ring. For example, starting with 4-methyl-2-nitroaniline, a bromination reaction could be performed, followed by a reaction to introduce a two-carbon unit at the position ortho to the amino group, which can then be cyclized to form the indole.

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single step. acs.org Several MCRs have been developed for the synthesis of substituted indoles. tandfonline.comresearchgate.net For instance, an Ugi-type MCR followed by an acid-induced cyclization can provide a rapid entry to polysubstituted indoles from simple anilines, aldehydes, isocyanides, and a carboxylic acid. rsc.org

A hypothetical convergent synthesis for this compound is outlined below:

Fragment A Synthesis (Substituted Aniline):

Start with commercially available 4-methyl-2-nitroaniline.

Perform a regioselective bromination at the position ortho to the amino group. This would likely require careful optimization of reaction conditions to achieve the desired regioselectivity.

The resulting 2-bromo-4-methyl-6-nitroaniline (B1272924) would be a key intermediate.

Fragment B Synthesis (Two-Carbon Unit):

A simple two-carbon synthon, such as a protected acetaldehyde (B116499) or a vinyl ether derivative.

Convergent Assembly and Cyclization:

Coupling of Fragment A and Fragment B through a suitable reaction, such as a palladium-catalyzed cross-coupling reaction, to form a substituted styrene (B11656) derivative.

Reductive cyclization of the nitro group to form the indole ring.

Sustainable and Green Chemical Approaches in Indole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. nih.gov This is particularly relevant for the synthesis of indole derivatives, given their importance in the pharmaceutical industry. researchgate.net Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. beilstein-journals.org

Several green approaches have been applied to indole synthesis, including:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents. nih.gov

Catalysis: Employing catalysts, including biocatalysts, organocatalysts, and nanocatalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents. beilstein-journals.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. tandfonline.com

Multi-component Reactions (MCRs): As mentioned earlier, MCRs are inherently green as they combine multiple synthetic steps into a single operation, reducing solvent waste and energy consumption. acs.orgrsc.org

For the synthesis of this compound, incorporating green chemistry principles could involve:

Exploring the use of a recyclable catalyst for the C-H functionalization steps.

Investigating the possibility of performing the nitration step using a solid-supported nitrating agent to minimize acidic waste.

Developing a multi-component reaction that could assemble the core structure in a single, atom-economical step.

The adoption of these green methodologies not only reduces the environmental impact of the synthesis but can also lead to more cost-effective and efficient manufacturing processes.

Reaction Mechanisms and Reactivity Profiles of 3 Bromo 5 Methyl 7 Nitro 1h Indole

Detailed Mechanistic Investigations of Electrophilic Aromatic Substitution on Substituted Indoles

Electrophilic aromatic substitution is a fundamental reaction for indoles, which are considered π-excessive heterocycles. The reaction typically occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation. pearson.com However, the substitution pattern of 3-bromo-5-methyl-7-nitro-1H-indole alters this reactivity.

The substituents on the indole (B1671886) ring exert both electronic and steric effects that modulate its reactivity. researchgate.net The C3 position, the most nucleophilic site in unsubstituted indole, is blocked by a bromine atom. ic.ac.uk This blockage prevents electrophilic attack at this position. nih.gov The remaining positions on the pyrrole (B145914) and benzene (B151609) rings are influenced by the electronic properties of all three substituents.

The methyl group at the C5 position is an electron-donating group through induction and hyperconjugation, which generally activates the benzene ring for electrophilic attack. Conversely, the bromo and nitro groups are electron-withdrawing. The nitro group, in particular, is a strong deactivating group, significantly reducing the electron density of the entire indole system and making electrophilic substitution more difficult. uni-rostock.de The deactivating effect of the nitro group generally outweighs the activating effect of the methyl group.

Table 1: Electronic and Steric Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Bromo | C3 | Inductive: Withdrawing; Resonance: Donating | Blocks C3 position | Deactivates the pyrrole ring and directs substitution away from C3. |

| Methyl | C5 | Inductive & Hyperconjugation: Donating | Moderate | Activates the benzene ring, directing attack to C4 and C6. |

| Nitro | C7 | Inductive & Resonance: Strongly Withdrawing | Moderate | Strongly deactivates the entire indole ring, especially the benzene portion. |

With the C3 position blocked, any potential electrophilic aromatic substitution would be directed to the benzene portion of the indole ring, specifically at the C4 or C6 positions. The directing influence of the C5-methyl group favors substitution at these positions. However, the powerful deactivating nature of the C7-nitro group significantly disfavors electrophilic attack on the benzene ring. Studies on substituted indoles have shown that electron-withdrawing groups can significantly decrease the nucleophilicity of the indole ring, thereby hindering electrophilic substitution. beilstein-journals.org Therefore, forcing conditions would likely be required for such reactions to proceed, and the regiochemical outcome would be a balance between the activating effect of the methyl group and the deactivating effect of the nitro group.

Nucleophilic Activation and Transformations Involving the Indole Nitrogen (N-1) and Aromatic Centers

The presence of strong electron-withdrawing groups, such as the nitro group, enhances the acidity of the N-H proton of the indole ring. This makes the indole nitrogen more susceptible to deprotonation by a base, forming a nucleophilic indolide anion. This anion can then participate in various nucleophilic substitution reactions, such as N-alkylation or N-acylation. nih.gov

Furthermore, the electron-deficient nature of the aromatic ring, caused by the nitro and bromo substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In this type of reaction, a nucleophile can replace a leaving group, such as the bromide at C3, particularly if the ring is sufficiently activated by electron-withdrawing groups. stackexchange.com The nitro group at C7 would help to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. libretexts.orgyoutube.com

Redox Chemistry and Decomposition Pathways of this compound

The redox chemistry of this compound is primarily dictated by the nitro and bromo functionalities.

The nitro group is readily reducible to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. sci-hub.st This transformation can be highly selective, often leaving other functional groups, including halogens, intact. sci-hub.st The resulting aminobromoindole can then be used in further synthetic transformations.

Oxidation of the indole ring can be complex, often leading to a mixture of products due to the competing oxidation of the nitrogen and the C2-C3 double bond. researchgate.net The presence of the electron-withdrawing nitro and bromo groups would likely make the indole ring less susceptible to oxidation compared to unsubstituted indole.

The stability of this compound is influenced by factors such as light, heat, and pH. Nitroaromatic compounds can be susceptible to photochemical degradation. The presence of the nitro group also increases the acidity of the N-H proton, making the compound potentially unstable in the presence of strong bases. Under strongly basic conditions, deprotonation followed by other reactions could occur. The carbon-bromine bond can also be susceptible to cleavage under certain reductive conditions or in the presence of certain metals.

Decomposition pathways could involve the reduction of the nitro group, nucleophilic substitution of the bromine, or degradation of the indole ring itself under harsh conditions. nih.gov Side reactions in synthetic transformations could include over-reduction of the nitro group or unwanted nucleophilic attack at various positions on the ring.

Coupling Reactions and Functional Group Interconversions of the Bromo and Nitro Groups

The presence of both a bromo and a nitro group on the this compound framework offers significant opportunities for synthetic diversification. These functional groups serve as versatile handles for a range of chemical modifications, allowing for the targeted synthesis of a wide array of derivatives. The strategic placement of the bromo substituent at the C3 position and the nitro group at the C7 position enables selective and often orthogonal transformations. This dual functionality permits the introduction of new carbon-carbon and carbon-heteroatom bonds, as well as the modulation of the electronic characteristics of the indole core.

The bromine atom at the C3 position of this compound is an ideal site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitro group at C7 enhances the electrophilicity of the C3 position, making the C-Br bond more susceptible to oxidative addition by a low-valent transition metal catalyst, typically a palladium complex. rhhz.netuwindsor.ca

A variety of powerful cross-coupling reactions can be employed, including:

Suzuki-Miyaura Coupling: This reaction utilizes organoboron reagents, such as boronic acids or their esters, to form new carbon-carbon bonds. organic-chemistry.orgrsc.orgnih.gov It is particularly effective for creating aryl- and heteroaryl-substituted indoles. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. organic-chemistry.orgrsc.org

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the C3 position of the indole and a terminal alkyne. wikipedia.orglibretexts.org It is generally carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is valuable for synthesizing alkynylindoles, which are important precursors for more complex molecules. libretexts.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the C3 position. organic-chemistry.orgdiva-portal.orgnih.gov It is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. organic-chemistry.orgdiva-portal.orgresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Position

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base | 3-Aryl-5-methyl-7-nitro-1H-indole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 3-Alkynyl-5-methyl-7-nitro-1H-indole |

The nitro group at the C7 position is a versatile functional handle that can be reduced to various other nitrogen-containing groups, significantly broadening the synthetic potential of the this compound scaffold. The outcome of the reduction can be precisely controlled by the choice of reducing agent and the reaction conditions.

The most common transformation is the complete reduction of the nitro group to a primary amine (7-amino-3-bromo-5-methyl-1H-indole). This is a crucial step for many synthetic routes as the resulting amino group can be further functionalized. Common reagents for this reduction include:

Tin(II) chloride (SnCl₂): This is a classic and effective method for reducing aromatic nitro compounds in the presence of other functional groups. nih.govresearchgate.netstrategian.com The reaction is typically carried out in an alcoholic solvent or ethyl acetate. nih.govstrategian.com

Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C) or platinum, with a hydrogen source like hydrogen gas. google.com It is often a clean and efficient method for nitro group reduction. google.com

The ability to selectively reduce the nitro group allows for a modular approach to synthesis. For instance, one could first perform a cross-coupling reaction at the C3-bromo position and then reduce the C7-nitro group, or vice versa, providing access to a wide range of disubstituted indole derivatives.

Table 2: Reagents for the Reduction of the C7-Nitro Group

| Reagent(s) | Product | Typical Conditions |

|---|---|---|

| SnCl₂·2H₂O | 7-Amino-3-bromo-5-methyl-1H-indole | Ethanol, Reflux nih.govresearchgate.net |

| H₂, Pd/C | 7-Amino-3-bromo-5-methyl-1H-indole | Methanol, Room Temperature google.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aryl-5-methyl-7-nitro-1H-indole |

| 3-Alkynyl-5-methyl-7-nitro-1H-indole |

| 3-Amino-5-methyl-7-nitro-1H-indole |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 Bromo 5 Methyl 7 Nitro 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

For 3-bromo-5-methyl-7-nitro-1H-indole, the substitution pattern significantly influences the electron distribution within the indole (B1671886) ring system, leading to predictable chemical shifts for the remaining protons and carbons. The bromine at position 3, an electron-withdrawing group, will deshield adjacent nuclei. The methyl group at position 5 is a weak electron-donating group, causing a slight shielding effect (upfield shift) on nearby protons and carbons. The 7-nitro group is a very strong electron-withdrawing group, which will cause significant deshielding (downfield shift) of protons and carbons in its vicinity, particularly H-6 and C-7.

Based on data from related compounds like 5-bromo-3-methyl-1H-indole and 3-methyl-5-nitro-1H-indole, a predicted ¹H and ¹³C NMR data table can be constructed. rsc.org

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | ~8.8 - 9.2 | broad singlet | - |

| H-2 | ~7.4 - 7.6 | singlet | - |

| H-4 | ~8.0 - 8.2 | singlet | - |

| H-6 | ~7.8 - 8.0 | singlet | - |

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~125 - 128 |

| C-3 | ~95 - 98 |

| C-3a | ~128 - 131 |

| C-4 | ~120 - 123 |

| C-5 | ~133 - 136 |

| C-6 | ~118 - 121 |

| C-7 | ~138 - 141 |

| C-7a | ~132 - 135 |

Application of Advanced 1D and 2D NMR Experiments (e.g., NOESY, HMBC)

To unambiguously assign these predicted resonances and confirm the connectivity, a suite of 2D NMR experiments would be essential.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. For this compound, key HMBC correlations would be expected between:

The methyl protons (H-C5) and carbons C-4, C-5, and C-6.

The N-H proton (H-1) and carbons C-2, C-3, C-3a, and C-7a.

The H-2 proton and carbons C-3, C-3a, and C-7a.

The H-4 proton and carbons C-3a, C-5, C-6, and C-7a.

The H-6 proton and carbons C-4, C-5, C-7, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information about the three-dimensional structure. Key NOESY cross-peaks would be anticipated between:

The methyl protons (H-C5) and the H-4 and H-6 protons on the benzene (B151609) ring.

The N-H proton (H-1) and the H-2 and H-7a adjacent protons.

The H-2 proton and the N-H proton.

These experiments, used in conjunction, would allow for the definitive assignment of every atom in the molecule's framework. nih.gov

Solid-State NMR for Molecular Conformation and Dynamics

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of molecules in their crystalline form. This technique is particularly valuable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For this compound, ssNMR could elucidate the conformation of the nitro group relative to the indole plane and characterize the intermolecular N-H···O hydrogen bonding between the indole N-H and the nitro group of an adjacent molecule in the crystal lattice.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. For this compound (C₉H₇BrN₄O₂), the exact mass can be calculated. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 m/z units.

Predicted HRMS Data

| Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|

| C₉H₇⁷⁹BrN₄O₂ | 269.9749 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Connectivity

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to provide information about the molecule's structure. The fragmentation of nitroindoles is often characterized by specific losses. tsijournals.comnih.gov

A plausible fragmentation pathway for this compound would likely involve:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion [M-NO₂]⁺.

Loss of NO and CO: Sequential loss of a nitro group followed by carbon monoxide is a known pathway for some nitro compounds.

Loss of Br•: Cleavage of the C-Br bond to yield an [M-Br]⁺ fragment.

Loss of HCN: A characteristic fragmentation of the indole ring itself, involving the expulsion of the C-2 and N-1 atoms.

Predicted Major Fragments in MS/MS

| Fragment Ion | Proposed Formula | Description |

|---|---|---|

| [M-NO₂]⁺ | C₉H₇BrN⁺ | Loss of the nitro group. |

| [M-Br]⁺ | C₉H₇N₂O₂⁺ | Loss of the bromine radical. |

Vibrational Spectroscopy for Characteristic Functional Group Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

For this compound, the spectrum would be a composite of the vibrations from the indole core and its substituents.

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching of the indole pyrrole (B145914) ring. acs.org

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

Nitro Group (NO₂) Stretches: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. tsijournals.com

C=C Aromatic Stretches: Multiple sharp peaks in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and pyrrole rings. researchgate.net

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, and may be weak.

Predicted Key Vibrational Frequencies (FTIR, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1470 | Strong | Aromatic C=C Stretch |

Infrared (IR) Spectroscopy for Diagnostic Absorptions

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the indole ring, the nitro group (NO₂), the C-Br bond, and the aromatic C-H and C=C bonds.

Expected Diagnostic Absorptions:

N-H Stretch: A sharp to broad absorption band is anticipated in the region of 3400-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the indole ring.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the stretching vibrations of the C-H bonds on the aromatic ring.

Asymmetric and Symmetric NO₂ Stretch: Strong absorption bands are expected for the nitro group. The asymmetric stretch typically appears in the 1550-1500 cm⁻¹ region, and the symmetric stretch is found between 1360-1300 cm⁻¹.

C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region would be characteristic of the carbon-carbon double bond stretching vibrations within the indole ring system.

C-N Stretch: The stretching vibration of the C-N bond in the indole ring would likely appear in the 1300-1200 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

A data table of these expected absorptions is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3400-3300 |

| Aromatic C-H Stretch | >3000 |

| Asymmetric NO₂ Stretch | 1550-1500 |

| Symmetric NO₂ Stretch | 1360-1300 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1300-1200 |

| C-Br Stretch | 600-500 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would offer a unique molecular fingerprint.

Expected Raman Shifts:

Symmetric vibrations of the aromatic ring system would be expected to produce strong and sharp signals.

The nitro group's symmetric stretching vibration would also be Raman active.

The C-Br bond would give rise to a characteristic low-frequency signal.

Without experimental data, a detailed analysis of the Raman spectrum for this specific molecule cannot be provided.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Molecular and Crystal Structure

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular geometry, bond lengths, bond angles, and the packing of this compound molecules in the crystal lattice. However, no published SCXRD data for this specific compound could be located.

Determination of Absolute Configuration and Tautomeric Forms

SCXRD analysis would be essential for determining the absolute configuration if the crystal is non-centrosymmetric and for identifying the predominant tautomeric form. The indole moiety can exist in different tautomeric forms, and SCXRD would unambiguously establish the position of the hydrogen atom on the nitrogen.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking

A detailed crystallographic analysis would reveal the nature and geometry of intermolecular interactions that stabilize the crystal structure. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, likely forming hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a nucleophilic atom, such as an oxygen atom of the nitro group.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the indole aromatic system. The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom would likely cause a shift in the absorption maxima compared to unsubstituted indole.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many indole derivatives are known to be fluorescent. The fluorescence spectrum would provide information about the excited state properties of this compound. The quantum yield and lifetime of the fluorescence could be influenced by the heavy bromine atom and the nitro group.

Specific experimental data for the UV-Vis and fluorescence spectra of this compound are not available in the reviewed literature.

Computational and Theoretical Investigations on 3 Bromo 5 Methyl 7 Nitro 1h Indole

Conformational Landscape Analysis and Molecular Dynamics Simulations

No published studies on the conformational landscape or molecular dynamics simulations of 3-bromo-5-methyl-7-nitro-1H-indole were found. Such studies would typically involve computational methods to identify the most stable three-dimensional arrangements of the molecule and to simulate its dynamic behavior over time.

Prediction and Validation of Spectroscopic Parameters from First Principles

There is no available research detailing the prediction and validation of spectroscopic parameters for this compound from first principles.

Computational NMR Chemical Shift and Coupling Constant Prediction

No data from computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound have been published.

Vibrational Frequency and Electronic Excitation Calculations

Similarly, there are no publicly available studies that report on the calculated vibrational frequencies or electronic excitations for this molecule.

Intermolecular Interactions and Self-Assembly in the Solid and Solution States

Detailed characterization of the intermolecular forces governing the behavior of this compound is not present in the scientific literature.

Characterization of Hydrogen Bonding and Halogen Bonding Interactions

Without experimental or computational data, the specific nature and strength of hydrogen and halogen bonds involving this compound cannot be described.

Advanced Synthetic Transformations and Applications of 3 Bromo 5 Methyl 7 Nitro 1h Indole As a Chemical Synthon

Stereoselective and Asymmetric Synthesis Incorporating 3-Bromo-5-methyl-7-nitro-1H-indole

The strategic placement of bromo, methyl, and nitro groups on the indole (B1671886) scaffold of this compound presents a unique, albeit challenging, substrate for stereoselective and asymmetric synthesis. While specific research on the direct application of this particular substituted indole in asymmetric catalysis is not extensively documented, its structural features allow for informed predictions regarding its potential reactivity and utility as a chemical synthon in the construction of chiral molecules. The electronic and steric nature of its substituents are key determinants in potential stereocontrolled transformations.

The indole ring is a privileged structure in numerous natural products and pharmaceuticals. sciencedaily.com Consequently, the development of methods for the enantioselective functionalization of indoles is a significant area of chemical research. acs.orgacs.orgresearchgate.net These reactions often target the C2 and C3 positions or the N-H bond. acs.orgrsc.org In the case of this compound, the C3 position is blocked by a bromine atom. This inherently directs any potential electrophilic substitution or other functionalization reactions towards the C2 position or the nitrogen atom.

Potential Asymmetric Transformations:

Drawing parallels from established asymmetric methodologies for variously substituted indoles, several potential stereoselective reactions could be envisioned for this compound.

One of the most powerful methods for creating chiral indole derivatives is the catalytic asymmetric Friedel-Crafts reaction. researchgate.netrsc.org This reaction typically involves the alkylation of the indole at the C3 position. However, with the C3 position occupied, this compound could potentially undergo C2-alkylation. The development of catalytic systems, often employing chiral ligands complexed to a metal or chiral organocatalysts, that can control the facial selectivity of an incoming electrophile at the C2 position would be necessary. rsc.org The strong electron-withdrawing effect of the nitro group at the C7 position would deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack, further favoring reaction at the pyrrole (B145914) ring.

Another avenue for stereoselective transformation is through N-H functionalization. acs.orgacs.org Asymmetric N-alkylation or N-arylation could install a chiral substituent on the indole nitrogen. The development of chiral catalysts that can effectively recognize the prochiral N-H bond and mediate a stereoselective reaction is an active area of research. acs.org

Challenges and Opportunities:

The primary challenge in developing stereoselective and asymmetric syntheses incorporating this compound lies in the electronic properties imparted by its substituents. The nitro group at C7 is a strong deactivating group, which can reduce the nucleophilicity of the indole ring, potentially requiring harsh reaction conditions that may not be compatible with sensitive chiral catalysts.

Conversely, the bromine atom at the C3 position offers a handle for further synthetic modifications through cross-coupling reactions. A stereoselective Suzuki, Heck, or Sonogashira coupling, while challenging to achieve directly at the C3-position in an asymmetric fashion, could be preceded by a stereoselective transformation at another position. For instance, an initial asymmetric reaction at the C2 position could be followed by a subsequent cross-coupling at C3 to build molecular complexity.

While direct experimental data on the stereoselective and asymmetric synthesis of this compound is limited, its structural and electronic profile suggests that with the development of suitable catalytic systems, it could serve as a valuable synthon for the creation of novel, chiral indole-containing compounds. Future research in this area would likely focus on overcoming the challenges posed by the electron-deficient nature of the ring system to unlock its full potential in asymmetric synthesis.

Table of Potential Asymmetric Reactions:

| Reaction Type | Potential Position of Attack | Key Challenge | Potential Catalyst Type |

| Friedel-Crafts Alkylation | C2 | Overcoming ring deactivation | Chiral Lewis Acids, Chiral Brønsted Acids |

| N-H Functionalization | N1 | Steric hindrance from C7-nitro | Chiral Phase-Transfer Catalysts, Chiral Metal Catalysts |

| Cross-Coupling | C3 (post-functionalization) | Achieving stereoselectivity | Chiral Palladium or Copper Complexes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing brominated indole derivatives like 3-bromo-5-methyl-7-nitro-1H-indole?

- Methodological Answer : Bromination of indole precursors is typically achieved using reagents like N-bromosuccinimide (NBS) in acetic acid or DMF under controlled conditions. For example, 5-fluoroindole can be brominated at the 7th position using bromine or NBS, followed by nitration and alkylation steps to introduce substituents . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are also employed to append functional groups, as seen in the synthesis of triazole-linked indole derivatives using CuI in PEG-400/DMF solvent systems . Purification often involves column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 to 100% ethyl acetate) .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR signals for bromoindole derivatives often show aromatic protons in the δ 6.80–7.23 ppm range, with methyl groups at δ ~3.72 ppm and nitro groups influencing electronic environments . HRMS data (e.g., m/z 427.0757 [M+H]⁺) confirm molecular formulas . TLC with Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) aids in monitoring reaction progress .

Q. What solvents and catalysts are optimal for functionalizing brominated indoles?

- Methodological Answer : Polar aprotic solvents like DMF or PEG-400 are preferred for CuAAC reactions due to their ability to stabilize intermediates . Catalysts such as CuI (1.0–1.3 equivalents) are standard for click chemistry . For alkylation, NaH in DMSO enables efficient N-propargylation, as demonstrated in the synthesis of 5-bromo-1-(prop-2-yn-1-yl)-1H-indole .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of nitro- and bromo-substituted indoles?

- Methodological Answer : Yields (25–50% in ) depend on solvent choice, catalyst loading, and reaction time. For example:

- Solvent : PEG-400/DMF mixtures enhance solubility of azide intermediates .

- Catalyst : Increasing CuI from 1.0 to 1.3 equivalents improved triazole formation in .

- Purification : Gradient column chromatography minimizes co-elution of byproducts .

Contradictions in yields (e.g., 25% in vs. 50% in ) may stem from steric effects of substituents or competing side reactions.

Q. What strategies address discrepancies in NMR data for structurally similar bromoindole derivatives?

- Methodological Answer : Signal splitting in ¹H NMR (e.g., doublets at J = 2.0 Hz for aromatic protons) can differentiate regioisomers . For ¹³C NMR, deshielding effects from nitro groups (~δ 146 ppm) vs. bromine (~δ 121 ppm) help assign positions . Conflicting data may arise from dynamic processes (e.g., tautomerism), requiring variable-temperature NMR or 2D experiments (HSQC, HMBC) .

Q. How can SHELX software enhance crystallographic analysis of brominated indoles?

- Methodological Answer : SHELXL refines crystal structures using high-resolution data, particularly for twinned crystals or high-symmetry space groups. For example, SHELXPRO can model disorder in nitro or methyl groups by constraining thermal parameters . The program’s robustness with small-molecule data (e.g., CCDC entries) makes it ideal for validating bond lengths and angles in halogenated indoles .

Q. What are the design principles for synthesizing bioactive analogs of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Electron-withdrawing groups : Nitro and bromine enhance electrophilicity for nucleophilic substitution (e.g., SNAr with amines) .

- Bioisosteres : Replacing bromine with CF₃ (as in 5-bromo-6-(trifluoromethyl)-1H-indole) improves metabolic stability .

- Probing biological targets : Fluoro or methoxy substituents (e.g., 4-bromo-1-(3,4-difluorobenzyl)-1H-indole) optimize interactions with enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.